

Unraveling the Structure of Sofosbuvir Impurity G: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of **Sofosbuvir impurity G**, a known diastereoisomer of the active pharmaceutical ingredient. The following sections detail the analytical methodologies and data integral to the identification and characterization of this impurity, ensuring the quality and safety of Sofosbuvir formulations.

Introduction to Sofosbuvir and the Imperative of Impurity Profiling

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, essential for viral replication.[1] The chemical name for Sofosbuvir is N-[[P(S),2'R]-2'-deoxy-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]-L-Alanine 1-methylethyl ester, with the chemical formula C22H29FN3O9P.[1]

During the synthesis and storage of Sofosbuvir, various impurities can emerge, including related substances, degradation products, and residual solvents.[1] Rigorous monitoring and control of these impurities are paramount to guarantee the medication's safety, efficacy, and overall quality.[1] Regulatory bodies worldwide mandate stringent impurity profiling to ensure that any impurity present above a certain threshold is identified and characterized.



Identification of Sofosbuvir Impurity G

Sofosbuvir Impurity G has been identified as a diastereoisomer of Sofosbuvir.[2] It shares the same molecular formula and molecular weight as the parent drug but differs in the spatial arrangement of atoms at one or more chiral centers.

Table 1: Chemical Identity of Sofosbuvir and Impurity G

Property	Sofosbuvir	Sofosbuvir Impurity G
Systematic Name	N-[[P(S),2'R]-2'-deoxy-2'- fluoro-2'-methyl-P-phenyl-5'- uridylyl]-L-Alanine 1- methylethyl ester	A diastereoisomer of Sofosbuvir
CAS Number	1190307-88-0	1337482-15-1[2][3][4]
Molecular Formula	C22H29FN3O9P[1][4]	C22H29FN3O9P[3][4]
Molecular Weight	529.45 g/mol [1][4]	529.45 g/mol [3][4]

Structure Elucidation Workflow

The elucidation of the chemical structure of **Sofosbuvir Impurity G** involves a multi-step analytical approach. This workflow is designed to first separate the impurity from the bulk drug and then use spectroscopic techniques to determine its precise stereochemistry.



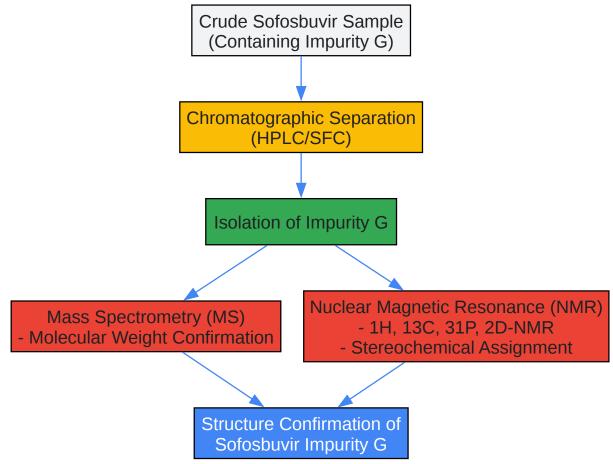


Figure 1: General Workflow for the Structure Elucidation of Sofosbuvir Impurity G

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Figure 1: Elucidation Workflow

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and characterization of **Sofosbuvir Impurity G**.

High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation

The separation of diastereomers like Sofosbuvir and Impurity G can be achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The subtle differences



in their three-dimensional structures lead to different interactions with the stationary phase, enabling their separation.

Protocol:

- Instrumentation: An HPLC system equipped with a UV detector is used.
- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is typically employed.
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is used. The gradient is optimized to achieve baseline separation.
- Flow Rate: A flow rate of 1.0 mL/min is maintained.
- Detection: UV detection is performed at 260 nm, the λmax of Sofosbuvir.
- Sample Preparation: A solution of the Sofosbuvir sample containing Impurity G is prepared in the mobile phase.

Table 2: Representative HPLC Data

Compound	Retention Time (min)	Relative Retention Time
Sofosbuvir	15.2	1.00
Impurity G	16.5	1.08

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to confirm the molecular weight of the isolated impurity, ensuring it is an isomer of Sofosbuvir.

Protocol:

• Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source is used.



- Ionization Mode: Positive ion mode is typically used for Sofosbuvir and its related compounds.
- Sample Infusion: The isolated impurity is dissolved in a suitable solvent (e.g., methanol/water) and infused into the mass spectrometer.
- Data Acquisition: Data is acquired over a mass range that includes the expected molecular weight.

Table 3: High-Resolution Mass Spectrometry Data

Compound	Molecular Formula	Calculated m/z ([M+H]+)	Observed m/z ([M+H]+)
Sofosbuvir	C22H29FN3O9P	530.1647	530.1645
Impurity G	C22H29FN3O9P	530.1647	530.1649

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of diastereomers. One-dimensional (1H, 13C, 31P) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity and stereochemistry of the molecule.

Protocol:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
- Data Acquisition: A standard suite of NMR experiments is performed.
- Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to assign the structure. The key differences in the NMR spectra between



Sofosbuvir and Impurity G will arise from the different spatial orientations of protons and carbons around the chiral centers.

Table 4: Representative ¹H NMR Chemical Shift Data (in DMSO-d6)

Proton Assignment	Sofosbuvir (δ, ppm)	Impurity G (δ, ppm)
H-6	7.90 (d)	7.92 (d)
H-5	5.65 (d)	5.63 (d)
H-1'	6.15 (d)	6.20 (d)
CH3 (isopropyl)	1.20 (d)	1.22 (d)
CH3 (alanine)	1.35 (d)	1.38 (d)
2'-CH3	1.10 (s)	1.12 (s)

(Note: The chemical shifts are representative and may vary slightly based on experimental conditions.)

Logical Relationship in Spectroscopic Analysis

The combination of different spectroscopic techniques provides a comprehensive and unambiguous structural determination of **Sofosbuvir Impurity G**.



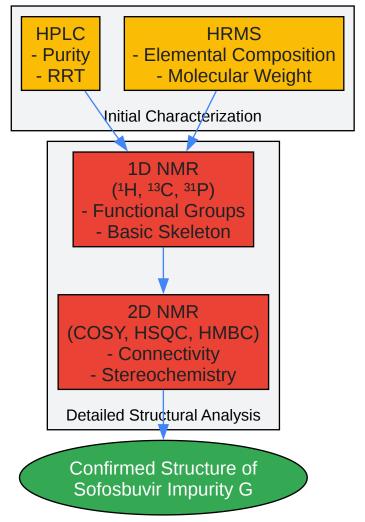


Figure 2: Interrelation of Analytical Techniques for Structure Confirmation

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Figure 2: Analytical Techniques Interrelation

Conclusion

The thorough characterization of **Sofosbuvir Impurity G**, a diastereoisomer of the parent drug, is a critical aspect of quality control in the pharmaceutical manufacturing of Sofosbuvir. Through a combination of chromatographic separation and spectroscopic analysis, particularly high-field NMR, the precise chemical structure of this impurity can be elucidated. The methodologies and data presented in this guide provide a framework for the robust identification and control of such impurities, ensuring the delivery of safe and effective medication to patients.



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